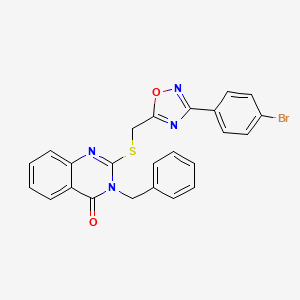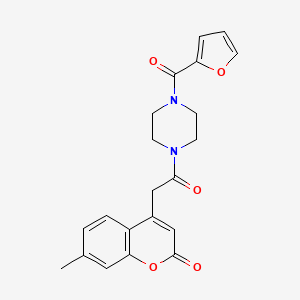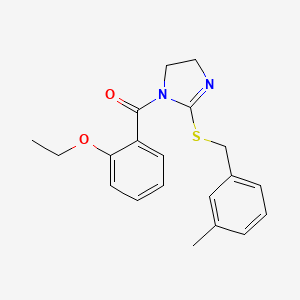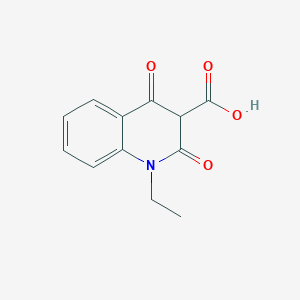
(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves multi-component condensation reactions, highlighting a methodological preference for one-pot, four-component reactions. These reactions are advantageous due to their ease of handling, good yields, and straightforward workup processes (Bade & Vedula, 2015). Additionally, the synthesis of various pyrazole compounds through condensation of malonic derivatives and hydrazides in acetic acid showcases the versatility and efficiency of these synthesis routes (Pareek, Joseph, & Seth, 2010).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied through X-ray diffraction and compared to density-functional-theory (DFT) calculations, providing insights into their stable configurations and tautomeric forms (Shen et al., 2012). The geometries of these molecules in the ground state have been further elucidated using DFT methods, allowing for a deeper understanding of their molecular electrostatic potential maps and frontier molecular orbitals (Şahin et al., 2011).
Chemical Reactions and Properties
Pyrazole derivatives exhibit a wide range of chemical reactivity and properties, including acting as superoxide scavengers and possessing anti-inflammatory potential (Maxwell et al., 1984). Their synthesis often involves the cyclization of acetic acid derivatives, highlighting the chemical versatility of these compounds.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and crystalline structure, are crucial for their application in various fields. These properties are often determined through spectral and thermal characterization, providing a comprehensive understanding of their stability and reactivity under different conditions (Seth & Aravindakshan, 2013).
Scientific Research Applications
Synthesis Techniques and Derivatives
- The synthesis of 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives was achieved through a one-pot, four-component reaction. This method offers advantages like ease of handling and good yields, which is significant in the context of (5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-acetic acid derivatives (Bade & Vedula, 2015).
Structural and Spectral Investigations
- Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related derivative, combined experimental and theoretical studies, including characterization by NMR, FT-IR spectroscopy, and X-ray diffraction. These investigations provide insights into the molecular structure and properties of similar compounds (Viveka et al., 2016).
Antimicrobial Activity
- Some derivatives of pyrazole, closely related to this compound, have been synthesized and shown to exhibit significant antimicrobial activity. This suggests potential applications in developing antimicrobial agents (Kumar et al., 2012).
Crystal Structure Analysis
- The crystal structure of compounds related to this compound has been determined, providing valuable information for understanding the physical and chemical properties of such compounds (Baumer et al., 2004).
Electrochemical Studies
- Novel Mannich bases bearing a pyrazolone moiety were synthesized and subjected to electrochemical studies, indicating the potential of these compounds for applications in electrochemical sensors or similar technologies (Naik et al., 2013).
Analgesic and Anti-inflammatory Activities
- Research has shown that derivatives of pyrazole-4-acetic acids, which are structurally similar to this compound, exhibit analgesic and anti-inflammatory activities. These findings are crucial for the development of new therapeutic agents (Daidone et al., 1998).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s suggested that similar compounds may inhibit certain enzymes, leading to changes in cellular processes . More detailed studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, suggesting that they may affect multiple pathways
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels . More research is needed to understand the specific effects of this compound.
properties
IUPAC Name |
2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-10(7-11(15)16)12(17)14(13-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZCVUCORZBGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-benzoylthiophen-2-yl)methyl]quinoline-8-sulfonamide](/img/structure/B2491100.png)
![N-[4-(acetylamino)phenyl]-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2491103.png)

![1-butan-2-yl-3-(4-chlorophenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline](/img/structure/B2491106.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide](/img/structure/B2491109.png)
![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)
![1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one](/img/structure/B2491116.png)

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)
